4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide
Description
4-(4-Fluorophenyl)-N-methylpiperazine-1-carboxamide is a fluorinated piperazine derivative characterized by a carboxamide linkage at the 1-position of the piperazine ring, a 4-fluorophenyl substituent at the 4-position, and a methyl group on the carboxamide nitrogen. This compound is often utilized as a key intermediate or pharmacophore in medicinal chemistry due to its balanced lipophilicity, hydrogen-bonding capacity, and structural versatility . Its synthesis typically involves coupling 1-(4-fluorophenyl)piperazine with methyl isocyanate derivatives, yielding high purity (e.g., 95.5% HPLC) and moderate to good yields (e.g., 74%) .
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-14-12(17)16-8-6-15(7-9-16)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLXPCPQMQUKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with N-methylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Nucleophilic Substitution: 4-fluoroaniline reacts with N-methylpiperazine to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with a carboxylating agent to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) undergoes hydrolysis and substitution reactions under specific conditions:
Key Findings :
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Hydrolysis yields are influenced by steric hindrance from the methyl group on piperazine .
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Aminolysis with HATU (hexafluorophosphate coupling agent) enables efficient formation of urea analogs, critical for SAR studies .
Piperazine Ring Reactions
The piperazine moiety participates in alkylation, acylation, and ring-opening reactions:
Key Findings :
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Alkylation occurs preferentially at the less hindered secondary amine of piperazine .
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Oxidative ring opening with H₂O₂ produces diamino ketones, useful in synthesizing polycyclic derivatives .
Fluorophenyl Group Reactivity
The 4-fluorophenyl substituent undergoes electrophilic substitution and cross-coupling reactions:
Key Findings :
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Nitration occurs at the meta position due to fluorine’s strong para-directing effect .
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Suzuki coupling enables diversification of the aryl group for pharmacological profiling.
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has garnered attention for its potential use in treating neurological disorders. Its structural features allow it to interact with various biological targets, including receptors associated with psychiatric conditions. Research indicates that derivatives of this compound can act as agonists or antagonists for specific receptors, making them candidates for drug development aimed at conditions such as schizophrenia and anxiety disorders .
Case Study: Receptor Modulation
A study highlighted the efficacy of compounds similar to 4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide in modulating trace amine-associated receptor 1 (TAAR1). These compounds displayed dose-dependent activation, suggesting their potential role in developing treatments for psychotic disorders .
Chemical Synthesis
Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis.
Comparison of Synthetic Routes
The following table summarizes different synthetic methods applicable to this compound:
| Method | Description | Yield |
|---|---|---|
| Coupling Reactions | Reaction with coupling agents like CDI or DCC under reflux conditions | High |
| Oxidation | Conversion of the fluorophenyl group to hydroxy or other derivatives | Moderate |
| Reduction | Reduction to form primary amines or related structures | High |
Biological Studies
Binding Affinity Studies
Research into the binding affinity of this compound to various enzymes and receptors has revealed its potential as a lead compound for further drug development. Investigations have shown that this compound can effectively inhibit specific enzymatic activities, which is crucial in the context of cancer treatment and neurological diseases.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its role as a building block in synthesizing other compounds enhances its utility in various chemical industries.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Fluorine vs. Chlorine : Fluorine substitution (as in A3) improves yield and melting point compared to chlorine (A6), likely due to enhanced crystallinity and reduced steric hindrance .
- N-Methyl vs. Aryl Groups : The N-methyl group in the target compound simplifies synthesis and enhances metabolic stability compared to bulkier aryl substituents (e.g., 4-methoxyphenyl in ), which may hinder bioavailability .
Key Research Findings and Implications
Fluorine’s Role : Fluorination at the 4-position of the phenyl ring improves physicochemical properties (e.g., melting point, yield) and biological activity compared to chlorine or unsubstituted analogs .
N-Substituent Optimization : Small alkyl groups (e.g., methyl) enhance metabolic stability, while aryl groups (e.g., 4-methoxyphenyl) may reduce solubility .
Scaffold Versatility : The piperazine-carboxamide core supports diverse therapeutic applications, including kinase inhibition () and AChE modulation (), depending on secondary substituents .
Biological Activity
4-(4-Fluorophenyl)-N-methylpiperazine-1-carboxamide, also known as N-[4-fluorophenyl]-N-methylpiperazine-1-carboxamide, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features contribute to a variety of biological activities, making it a candidate for therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperazine ring substituted with a fluorophenyl group and a carboxamide moiety. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity.
| Property | Details |
|---|---|
| Molecular Formula | C12H14FN3O |
| Molecular Weight | 233.26 g/mol |
| Solubility | Soluble in organic solvents, limited in water |
| LogP (octanol-water) | Approx. 2.5 |
The mechanism of action for this compound involves its interaction with various biological targets:
- Receptor Binding : The fluorophenyl group enhances binding to specific receptors, potentially modulating their activity.
- Enzyme Inhibition : It has been investigated as an inhibitor for enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurotransmitter metabolism and signaling pathways .
1. Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects by acting on serotonin and norepinephrine receptors. The fluorine substitution may enhance these effects through improved receptor affinity .
2. Anticancer Potential
Studies have shown that compounds with similar piperazine structures can inhibit cancer cell proliferation. For instance, they may interfere with tubulin polymerization during mitosis, leading to reduced tumor growth in vitro and in vivo models .
3. Neuroprotective Effects
The compound has been explored for neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit MAO suggests potential benefits in conditions like Alzheimer's disease .
Study on MAO Inhibition
A study synthesized various N-methyl-piperazine chalcones to evaluate their inhibitory activities against MAO-A/B and AChE/BChE. The findings indicated that modifications on the piperazine moiety significantly affected the inhibitory potency, highlighting the importance of structural features in biological activity .
Anticancer Activity
In a series of experiments assessing the cytotoxic effects on prostate cancer cells, derivatives similar to this compound demonstrated selective inhibition of cell cycle progression without inducing apoptosis, suggesting alternative mechanisms for anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
